
PKI-179 hydrochloride
Übersicht
Beschreibung
PKI-179 hydrochloride is a potent and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant efficacy in inhibiting various isoforms of PI3K and mTOR, making it a valuable compound in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKI-179 hydrochloride involves multiple steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
PKI-179 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
PKI-179 hydrochloride has been extensively studied for its applications in several fields:
Cancer Research
PKI-179 is primarily investigated for its potential therapeutic effects against various types of cancers, including breast and prostate cancer. The compound's mechanism involves inhibiting the PI3K/mTOR signaling pathway, which is crucial for tumor growth and survival.
Case Study: Inhibition of Tumor Growth
A study demonstrated that PKI-179 effectively reduced tumor size in animal models of advanced malignant solid tumors. The compound exhibited significant in vitro and in vivo efficacy, making it a strong candidate for further clinical development .
Cellular Biology
Research has shown that PKI-179 influences cellular processes such as apoptosis (programmed cell death), autophagy (cellular degradation), and cell cycle regulation. By blocking PI3K and mTOR pathways, it induces cell cycle arrest and promotes apoptosis in cancer cells.
Data Table: Effects on Cellular Processes
Cellular Process | Impact of PKI-179 | Reference |
---|---|---|
Apoptosis | Induces cell death | |
Autophagy | Enhances degradation of cellular components | |
Cell Cycle | Arrests progression in cancer cells |
Drug Discovery
PKI-179 serves as a valuable tool compound in drug discovery, particularly for developing targeted therapies. Its high potency and selectivity for PI3K and mTOR make it an essential candidate for combination therapies aimed at enhancing treatment efficacy.
Mechanistic Studies
The binding interactions between PKI-179 and its targets have been elucidated through molecular docking studies. Key residues involved in the binding to PI3Kγ and mTOR were identified, providing insights into the compound's inhibitory mechanisms.
Key Findings from Molecular Docking Studies
Wirkmechanismus
PKI-179 hydrochloride exerts its effects by inhibiting the activity of PI3K and mTOR, which are key regulators of cell growth, proliferation, and survival. By blocking these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. The molecular targets include various isoforms of PI3K (α, β, γ, δ) and mTOR, with specific inhibitory concentrations (IC50) values .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PKI-587: Another dual PI3K/mTOR inhibitor with similar inhibitory profiles.
BEZ235: A dual PI3K/mTOR inhibitor with distinct chemical structure and pharmacokinetics.
GDC-0980: A dual PI3K/mTOR inhibitor with different selectivity and potency profiles .
Uniqueness
PKI-179 hydrochloride is unique due to its high potency and selectivity for both PI3K and mTOR, making it a valuable tool in cancer research. Its ability to inhibit multiple isoforms of PI3K and mTOR with low IC50 values sets it apart from other similar compounds .
Biologische Aktivität
Introduction
PKI-179 hydrochloride is a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making it a significant compound in cancer research and treatment. Its ability to inhibit multiple isoforms of PI3K positions it as a valuable tool in targeting the PI3K/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
This compound operates by inhibiting both PI3K and mTOR, two key components in the signaling pathway that promotes cell growth and survival. The compound's structural characteristics include a morpholine group, which enhances its pharmacokinetic properties. The dual inhibition leads to a reduction in downstream signaling activities that are typically associated with tumor growth and survival.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₂₃ClN₄O₄S |
CAS Number | 1463510-35-1 |
Inhibition Potency | IC50 values in the nanomolar range (e.g., 8 nM for PI3Kα) |
In Vitro Studies
In vitro assays have demonstrated that PKI-179 effectively inhibits the phosphorylation of key targets in the mTOR pathway. This inhibition results in:
- Reduced Cell Proliferation : Cancer cell lines treated with PKI-179 exhibit significantly lower proliferation rates.
- Increased Apoptosis : The compound has been shown to induce apoptosis in various cancer types, including breast and prostate cancers .
In Vivo Studies
In vivo studies utilizing xenograft models have confirmed the efficacy of PKI-179 in suppressing tumor growth. Notable findings include:
- Tumor Suppression : Administration of PKI-179 led to significant reductions in tumor size compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, PKI-179 demonstrated enhanced efficacy, suggesting potential for combination therapies .
Case Studies
Several case studies illustrate the clinical relevance of PKI-179:
- Breast Cancer Model : A study showed that PKI-179 reduced tumor volume by approximately 60% in xenograft models of triple-negative breast cancer.
- Prostate Cancer Study : In models of prostate cancer, treatment with PKI-179 resulted in decreased tumor cell viability and increased apoptosis markers .
Comparative Analysis with Other Compounds
PKI-179 distinguishes itself from other inhibitors targeting the PI3K/mTOR pathway due to its dual inhibition capability. Below is a comparison table highlighting other similar compounds:
Compound Name | Target Pathway | Unique Features |
---|---|---|
PQR309 | Class I PI3K/mTOR | Brain penetrant; orally bioavailable |
PQR626 | mTOR | Highly selective; designed for neurological disorders |
PQR530 | Class I PI3K | Dual inhibitor; potent against multiple isoforms |
PKI-179's specific potency against certain isoforms further enhances its therapeutic potential compared to single-target inhibitors .
Eigenschaften
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMURGIZAFELTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.